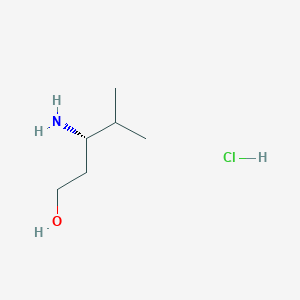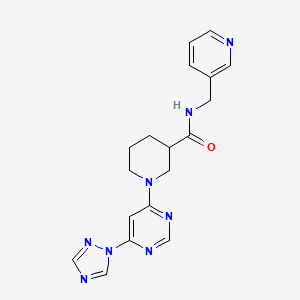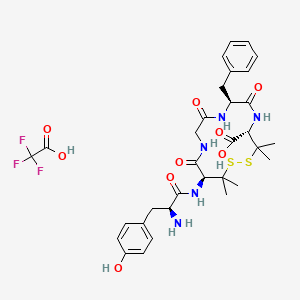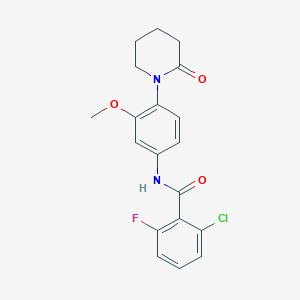![molecular formula C19H18N4O3 B2728137 [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone CAS No. 256458-56-7](/img/structure/B2728137.png)
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone, also known as AN-7, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. AN-7 is a small molecule with a molecular weight of 406.46 g/mol and a chemical formula of C21H20N4O3.
Mechanism of Action
The exact mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone is not fully understood. However, studies have shown that it binds to nucleic acids through intercalation and hydrogen bonding. This binding leads to changes in the fluorescence properties of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone, which can be used to monitor changes in nucleic acid structure and function.
Biochemical and Physiological Effects:
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been shown to have minimal toxicity and does not affect cell viability. It has also been shown to be stable under physiological conditions, making it suitable for use in live cell imaging studies. [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been shown to selectively stain the nucleus of cells, allowing for visualization of nuclear morphology and dynamics.
Advantages and Limitations for Lab Experiments
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and bind to nucleic acids. It is also stable under physiological conditions and has minimal toxicity, making it suitable for use in live cell imaging studies. However, [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. Another area of interest is the development of new fluorescent probes based on [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone that can be used for imaging other cellular structures and processes. Additionally, further studies are needed to fully understand the mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone and its potential applications in various fields of scientific research.
Synthesis Methods
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-(1H-indol-4-yl)piperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone in its pure form.
Scientific Research Applications
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for imaging studies. [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been shown to selectively bind to nucleic acids and can be used to visualize DNA and RNA in live cells. This property makes [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone a valuable tool for studying various cellular processes such as DNA replication and transcription.
properties
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-3-1-4-15(13-14)23(25)26)22-11-9-21(10-12-22)18-6-2-5-17-16(18)7-8-20-17/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGGPDYXKXEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)


![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)


![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)


